molecular formula C27H21Cl2F3N4O B11677349 N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11677349
M. Wt: 545.4 g/mol
InChI Key: GTVXCXHBFNOMFE-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Chlorination: The chlorophenyl and chloro groups are introduced using chlorinating agents such as thionyl chloride.

    Benzylation and phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination, and sodium hydride for deprotonation followed by alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-chloro-5-(4-fluorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-benzyl-3-chloro-5-(4-methylphenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H21Cl2F3N4O

Molecular Weight

545.4 g/mol

IUPAC Name

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H21Cl2F3N4O/c28-19-13-11-18(12-14-19)21-15-22(27(30,31)32)36-25(33-21)23(29)24(34-36)26(37)35(20-9-5-2-6-10-20)16-17-7-3-1-4-8-17/h1-14,21-22,33H,15-16H2

InChI Key

GTVXCXHBFNOMFE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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